molecular formula C12H12N2O2 B1416099 6-(4-ethoxyphenyl)pyridazin-3(2H)-one CAS No. 95117-76-3

6-(4-ethoxyphenyl)pyridazin-3(2H)-one

Cat. No.: B1416099
CAS No.: 95117-76-3
M. Wt: 216.24 g/mol
InChI Key: RHVSZNYYPAWPCX-UHFFFAOYSA-N
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Description

6-(4-Ethoxyphenyl)pyridazin-3(2H)-one is a pyridazinone derivative characterized by a 4-ethoxyphenyl substituent at the 6-position of the pyridazinone core. Pyridazinones are heterocyclic compounds with a six-membered ring containing two adjacent nitrogen atoms, known for their diverse pharmacological activities, including cardiotonic, analgesic, and antimicrobial properties .

Properties

IUPAC Name

3-(4-ethoxyphenyl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-2-16-10-5-3-9(4-6-10)11-7-8-12(15)14-13-11/h3-8H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHVSZNYYPAWPCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-ethoxyphenyl)pyridazin-3(2H)-one typically involves the reaction of 4-ethoxybenzoyl chloride with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized using a suitable dehydrating agent, such as phosphorus oxychloride, to yield the desired pyridazinone compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

6-(4-Ethoxyphenyl)pyridazin-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridazinone derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

Scientific Research Applications

The applications of 6-(4-ethoxyphenyl)pyridazin-3(2H)-one span across several scientific domains:

Medicinal Chemistry

  • Anti-inflammatory and Analgesic Activities : Research indicates that derivatives of pyridazinones exhibit potent anti-inflammatory effects by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. For instance, compounds similar to this compound have shown efficacy in reducing edema and pain associated with inflammatory conditions .
  • Anticancer Potential : Studies have explored the anticancer properties of pyridazinone derivatives. These compounds can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis .

Pharmacological Studies

  • Enzyme Inhibition : The compound has been investigated for its role as an enzyme inhibitor, particularly in pathways related to inflammation and cancer. Its ability to interact with specific molecular targets makes it a candidate for further pharmacological exploration.
  • Vasodilatory Effects : Some studies suggest that pyridazinones can act as vasodilators, potentially benefiting cardiovascular health by improving blood flow and reducing hypertension .

Case Studies

Several studies highlight the effectiveness of this compound and its derivatives:

Study ReferenceFindingsApplication
Abida et al. (2019) Identified selective COX-2 inhibitors among pyridazinone derivativesAnti-inflammatory drug development
PMC7191905 (2020) Synthesized novel pyridazinones with significant anticancer activityCancer treatment research
Tandfonline (2024) Reviewed vasodilatory effects of pyridazinonesCardiovascular therapy

Mechanism of Action

The mechanism of action of 6-(4-ethoxyphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit the activity of certain enzymes by binding to their active sites, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Discussion and Implications

The 4-ethoxyphenyl substituent in this compound confers moderate lipophilicity, positioning it between highly polar (e.g., chloro derivatives) and highly lipophilic (e.g., methyl-phenyl) analogs. Further studies should explore its solubility profile (e.g., in ethanol or DMSO) and activity against targets like DYRK1A kinases, as seen in related methoxyphenylamino derivatives .

Biological Activity

6-(4-Ethoxyphenyl)pyridazin-3(2H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound belongs to the pyridazinone class, characterized by a pyridazine ring fused with a carbonyl group. Its chemical formula is C12H12N2OC_{12}H_{12}N_2O, and it has a molecular weight of approximately 216.24 g/mol. The presence of the ethoxy group at the para position of the phenyl ring significantly influences its biological activity.

Antinociceptive Activity

Research indicates that derivatives of pyridazinones exhibit significant antinociceptive properties. A study synthesized various 6-(4-ethoxyphenyl)-3(2H)-pyridazinone derivatives and evaluated their analgesic effects using the acetic acid-induced writhing test in mice. The results showed that certain derivatives had comparable efficacy to standard analgesics like acetaminophen, demonstrating their potential as pain relievers .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In vitro assays demonstrated that this compound inhibited cyclooxygenase (COX) enzymes, which are critical mediators in inflammatory pathways. This inhibition suggests its potential use in treating inflammatory diseases .

Antimicrobial Activity

Studies have explored the antimicrobial potential of pyridazinone derivatives, including this compound. The compound exhibited moderate antibacterial activity against various strains of bacteria, indicating its promise as an antimicrobial agent .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Inhibition of Enzymes : The compound acts as an inhibitor of COX enzymes, leading to reduced production of pro-inflammatory mediators.
  • Receptor Modulation : It may modulate receptors involved in pain signaling pathways, contributing to its analgesic effects.

Data Table: Biological Activity Summary

Activity Test Method Results Reference
AntinociceptiveAcetic acid-induced writhing testComparable to acetaminophen
Anti-inflammatoryCOX inhibition assaySignificant inhibition observed
AntimicrobialAgar diffusion methodModerate activity against bacteria

Case Studies

  • Study on Analgesic Properties : A recent study synthesized multiple derivatives and tested their analgesic effects in vivo. The results indicated that certain modifications to the pyridazinone structure enhanced pain-relieving properties without significant side effects .
  • Anti-inflammatory Research : Another investigation focused on the anti-inflammatory effects through COX inhibition assays, revealing that this compound significantly reduced inflammation markers in treated models .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-(4-ethoxyphenyl)pyridazin-3(2H)-one and its derivatives?

  • Methodological Answer : The compound is typically synthesized via condensation reactions. For example, 6-aryl-substituted pyridazinones can be prepared by reacting 6-(4-substituted-phenyl)-4,5-dihydropyridazin-3(2H)-one with aldehydes in ethanol under basic conditions (e.g., ethanolic sodium ethoxide), followed by acidification and recrystallization . Ultrasound-assisted synthesis has also been employed to enhance reaction efficiency and reduce time, as demonstrated in green chemistry protocols for analogous pyridazinone derivatives .

Q. How is the structural identity of this compound confirmed experimentally?

  • Methodological Answer : Characterization relies on spectroscopic and crystallographic techniques:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify aromatic protons, ethoxy groups, and pyridazinone ring signals (e.g., carbonyl at ~165-170 ppm) .
  • X-ray diffraction : Resolves crystal packing and hydrogen-bonding interactions, as shown in studies of structurally similar pyridazinones .
  • IR spectroscopy : Confirms carbonyl (C=O) stretching vibrations (~1660–1680 cm1^{-1}) and aromatic C-H bonds .

Q. What physicochemical properties are critical for optimizing solubility and bioavailability in pyridazinone derivatives?

  • Methodological Answer : Key properties include logP (lipophilicity), pKa (ionization potential), and hydrogen-bonding capacity. Computational tools like ADMET predictors or experimental measurements (e.g., shake-flask method for logP) are used. Substituents like the 4-ethoxyphenyl group balance hydrophobicity and electronic effects, influencing membrane permeability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of pyridazinone derivatives with enhanced biological activity?

  • Methodological Answer : Systematic modifications to the pyridazinone core and substituents are analyzed:

  • Electron-withdrawing groups (e.g., halogens) on the phenyl ring improve cardiotonic activity .
  • N-substitution (e.g., benzyl or methyl groups) alters pharmacokinetics, as seen in analogs with improved antiplatelet aggregation .
  • Combined in vitro/in vivo assays (e.g., platelet inhibition or vasorelaxation models) validate SAR hypotheses .

Q. What experimental strategies resolve contradictions in reported biological activities of pyridazinone derivatives?

  • Methodological Answer : Discrepancies (e.g., variable antiplatelet efficacy) are addressed by:

  • Dose-response studies : Establish concentration-dependent effects .
  • Isomer purity checks : Ensure synthetic derivatives are free of regioisomers or byproducts via HPLC .
  • Target specificity assays : Use kinase profiling or receptor-binding studies to rule off-target effects .

Q. How can computational methods predict the pharmacokinetic and toxicological profiles of this compound derivatives?

  • Methodological Answer :

  • In silico ADMET : Tools like SwissADME predict absorption, metabolism, and toxicity. For example, the Tanimoto coefficient evaluates structural similarity to known bioactive molecules .
  • Docking studies : Identify potential binding modes with targets like PDE inhibitors or kinases .
  • MD simulations : Assess stability of ligand-receptor complexes over time .

Q. What green chemistry approaches are applicable to pyridazinone synthesis to reduce environmental impact?

  • Methodological Answer :

  • Ultrasound-assisted synthesis : Reduces reaction time and energy consumption while improving yields (e.g., 6-substituted pyridazinones synthesized in 2–4 hours vs. 12+ hours conventionally) .
  • Solvent-free conditions : Microwave irradiation or ball milling minimizes toxic solvent use .
  • Catalytic systems : Recyclable catalysts (e.g., tri(2-furyl)phosphine in Negishi coupling) enhance atom economy .

Q. How do crystallographic studies inform the design of pyridazinone-based drug candidates?

  • Methodological Answer : X-ray structures reveal:

  • Hydrogen-bonding networks : Critical for stabilizing ligand-receptor interactions (e.g., carbonyl groups interacting with kinase active sites) .
  • Conformational flexibility : Pyridazinone rings adopt planar or puckered geometries depending on substituents, affecting binding affinity .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., π-π stacking, van der Waals forces) to optimize solid-state properties .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.